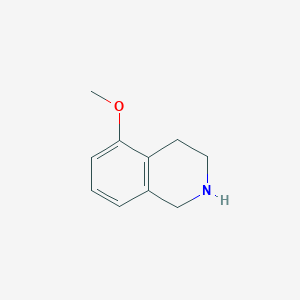

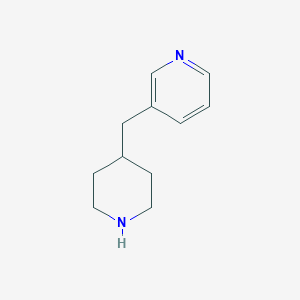

3-(Piperidin-4-ylmethyl)pyridine

Overview

Description

The compound "3-(Piperidin-4-ylmethyl)pyridine" is a nitrogen-containing heterocyclic molecule that is of interest in various chemical and pharmaceutical applications. The presence of both pyridine and piperidine rings suggests that this compound could serve as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry .

Synthesis Analysis

The synthesis of related piperidine-containing compounds has been reported in several studies. For instance, a piperidine-mediated [3 + 3] cyclization process has been developed to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, which indicates the utility of piperidine in facilitating cyclization reactions . Additionally, a three-component reaction involving piperidine has been used to synthesize 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives, demonstrating the role of piperidine as a catalyst in multi-component synthesis processes . Moreover, a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine has been proposed, which involves the hydrogenation of pyrrolylpyridine, suggesting a potential pathway for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for various interactions and conformations. For example, a new chelating pyrazolylpyrimidine ligand bearing a piperidine moiety has been synthesized, and its copper(II) complexes have been studied, revealing intricate non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) . These interactions are crucial for understanding the molecular structure and properties of piperidine derivatives.

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. The synthesis of functionalized 4H-pyrano[3,2-c]pyridines from reactions involving piperidine suggests that the piperidine moiety can participate in reactions leading to fused ring systems . Additionally, the three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes with piperidine indicates that piperidine can influence the regioselectivity of multi-component reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine provide insights into the reactivity and potential applications of such compounds . The presence of electron-donating and electron-withdrawing groups on the piperidine ring can significantly affect the compound's reactivity and physical properties.

Scientific Research Applications

Synthesis and Medicinal Chemistry

- 3-(Piperidin-4-ylmethyl)pyridine and similar compounds play a significant role in medicinal chemistry due to their rigid diamine structures. For instance, 3-(Pyrrolidin-1-yl)piperidine, a structurally related compound, is essential in medicinal chemistry, and a novel method for its synthesis has been proposed, which could be relevant for large-scale production (Smaliy et al., 2011).

Intermediate in Drug Synthesis

- Certain derivatives of this compound are used as intermediates in drug synthesis. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was synthesized from 2-amino-4-methylpyridine, demonstrating its importance in pharmaceutical manufacturing (Shen Li, 2012).

Spectroscopic and Quantum Mechanical Studies

- The spectroscopic properties of compounds like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been investigated using various techniques like FT-IR, NMR, and UV, along with quantum chemical methods. This research provides insights into the molecular characteristics of similar compounds (Devi, Bishnoi, & Fatma, 2020).

Role in Microwave Activation and Synthesis

- In the field of nitrogen heterocycles synthesis, the oxidation of compounds like 3-(piperidin-2-yl)pyridine under microwave irradiation has been studied, showcasing the role of similar compounds in advanced synthesis techniques (Khrustalev et al., 2008).

In Vitro Receptor Binding Assays

- Compounds structurally related to this compound have been synthesized and tested in vitro for receptor binding assays, indicating the potential of these compounds in pharmacological studies (Li Guca, 2014).

Novel Scaffolds for Medicinal Chemistry

- An array of pyridyl-substituted fused bicyclic piperidines, related to this compound, was prepared as novel cores for medicinal chemistry, indicating the versatility of such compounds in drug development (Zhou et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3-(Piperidin-4-ylmethyl)pyridine is Lysine Specific Demethylase 1 (LSD1) . LSD1 is an enzyme that maintains balanced methylation levels at histone H3 lysine 4 (H3K4), playing crucial roles in gene expression regulation and cancer initiation .

Mode of Action

This compound interacts with LSD1 as a potent inhibitor . It exhibits high selectivity against related monoamine oxidase A and B . Enzyme kinetics and docking studies suggest that these compounds are competitive inhibitors against a dimethylated H3K4 substrate .

Biochemical Pathways

The compound affects the biochemical pathway involving LSD1 and histone H3 lysine 4 (H3K4). LSD1 is responsible for demethylating H3K4me1 and H3K4me2, thus counteracting the enzyme function of Mixed Lineage Leukemia (MLL), which can methylate H3K4 .

Pharmacokinetics

The compound’s potent inhibition of lsd1, with ki values as low as 29 nm, suggests a high degree of binding affinity .

Result of Action

The potent LSD1 inhibitors, such as this compound, can increase cellular H3K4 methylation . They strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM, while they have negligible effects on normal cells .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development of new drugs and therapies using piperidine derivatives, including 3-(Piperidin-4-ylmethyl)pyridine.

Biochemical Analysis

Biochemical Properties

It has been suggested that it may interact with certain enzymes and proteins

Cellular Effects

It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is thought that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

3-(piperidin-4-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-2,5,9-10,12H,3-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZYSWQNXOXYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148148-60-1 | |

| Record name | 3-(piperidin-4-ylmethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)